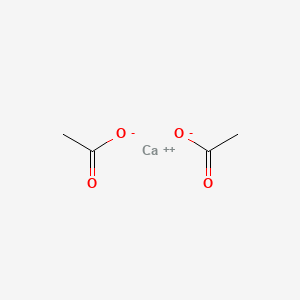

Calcium acetate

Cat. No. B1195843

Key on ui cas rn:

62-54-4

M. Wt: 100.13 g/mol

InChI Key: HFNUUHLSQPLBQI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step 17

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 19

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step 17

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 19

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step 17

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 19

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264623

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca:20]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:20].[C:8]([O-:11])(=[O:10])[CH3:9].[CH:12]([O-:14])=[O:13].[Ca+2:20].[CH:15]([O-:19])=[O:18].[C:15]([O-:19])(=[O:18])[CH2:16][CH3:17].[Ca+2:20].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step 17

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 19

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |